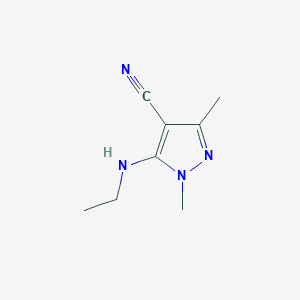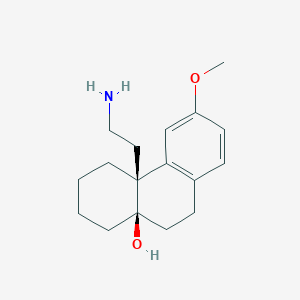
cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL: is a complex organic compound with a unique structure that includes a phenanthrene backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions.
Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction reactions can modify the phenanthrene backbone, affecting its electronic properties.
Substitution: Various substitution reactions can occur, particularly at the aminoethyl and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL is investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL: shares similarities with other phenanthrene derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(4bS,8aR)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |
InChI |
InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1 |
Clave InChI |
ZMTOTUBECQQECQ-DLBZAZTESA-N |
SMILES isomérico |
COC1=CC2=C(CC[C@]3([C@@]2(CCCC3)CCN)O)C=C1 |
SMILES canónico |
COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




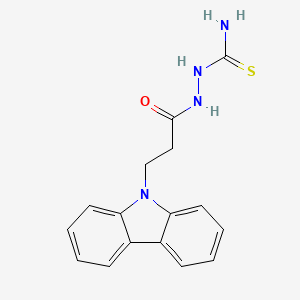

![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)

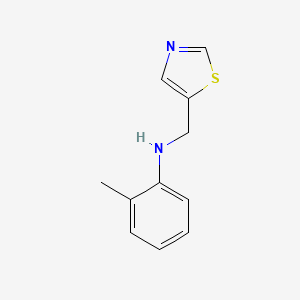
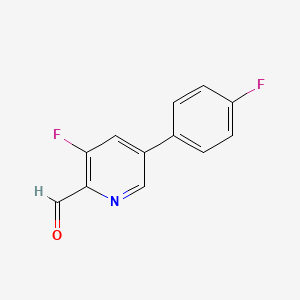
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
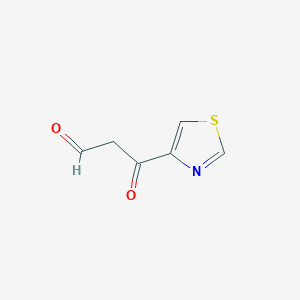
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
